molecular formula C7F5NS B025198 Pentafluorophenyl isothiocyanate CAS No. 35923-79-6

Pentafluorophenyl isothiocyanate

Cat. No.: B025198
CAS No.: 35923-79-6
M. Wt: 225.14 g/mol
InChI Key: NGNKMRBGZPDABE-UHFFFAOYSA-N
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Preparation Methods

Pentafluorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoroaniline with thiophosgene under controlled conditions . The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Biological Activity

Pentafluorophenyl isothiocyanate (PFPI) is a highly reactive compound known for its diverse applications in biochemical research, particularly in protein labeling and modification. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PFPI has a molecular formula of C7_7F5_5NS and a molecular weight of 225.14 g/mol. Its reactivity is largely attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances its electrophilic character. This property allows PFPI to engage in nucleophilic substitution reactions, particularly with amino acids containing nucleophilic side chains, such as cysteine and valine.

Mechanisms of Interaction

  • N-alkylation : PFPI primarily reacts with N-terminal valine residues in proteins, leading to the formation of pentafluorophenylthiohydantoins (PFPTHs). This reaction occurs more efficiently with N-alkylated valines compared to unsubstituted ones due to steric and electronic factors .
  • Cyclization Reactions : The compound can undergo cyclization, particularly in protic solvents, favoring the formation of cyclic products through direct attack by thiocarbamoyl nitrogen on valine residues .
  • Oxidative Stress Induction : Isothiocyanates, including PFPI, have been shown to induce oxidative stress in cells, which may contribute to their biological effects.

Biological Activity

PFPI's biological activity can be categorized into several key areas:

Table 1: Summary of Biological Effects Observed with PFPI

StudyOrganismObserved EffectsMethodology
Bovine Serum AlbuminSuccessful biotin labeling without loss of activityBiotinylation assay
MiceNeurotoxicity; testicular degenerationHistopathological examination
Raphanus sativus extractsAntibacterial activity against foodborne pathogensZone of inhibition tests

Research Insights

  • A study demonstrated that optimal conditions for biotin labeling using PFPI resulted in effective modifications without significant loss of enzyme activity. This highlights its utility in immunodetection assays such as Western blotting and ELISA .
  • Another investigation into the neurotoxic effects revealed that PFPI exposure led to various pathological changes in mice, including atrophy in skeletal muscle and testicular tissues, indicating potential risks associated with its use in industrial applications .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNKMRBGZPDABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189489
Record name Pentafluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35923-79-6
Record name Pentafluorophenylisothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35923-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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